molecular formula C18H26N4O5 B149458 12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid CAS No. 96801-39-7

12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid

Cat. No.: B149458
CAS No.: 96801-39-7
M. Wt: 378.4 g/mol
InChI Key: YPOHVKMXKUSZRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suitable for probing the ligand binding sites of fatty acid and sterol carrier proteins as well as the investigation of lipolysis processes.

Mechanism of Action

Target of Action

The primary targets of NBD-dodecanoic acid are fatty acid and sterol carrier proteins . These proteins play a crucial role in the transport and metabolism of fatty acids and sterols within cells.

Mode of Action

NBD-dodecanoic acid interacts with its targets through its dodecanoic acid chain . This 12-carbon chain is similar to a fatty acid tail, allowing the compound to incorporate into cellular membranes and bind to proteins that recognize fatty acids. The compound’s 7-Nitrobenzofurazan (NBD) group is responsible for its fluorescent properties, making it a valuable tool for studying these interactions.

Biochemical Pathways

NBD-dodecanoic acid is used to probe the ligand binding sites of fatty acid and sterol carrier proteins, as well as the investigation of lipolysis processes . Lipolysis is the breakdown of fats and other lipids to release fatty acids, a process that is essential for energy production in cells.

Pharmacokinetics

Its solubility in organic solvents like chloroform and methanol suggests that it may be well-absorbed in the body. Its long hydrophobic dodecanoic acid chain may also influence its distribution within the body, particularly its ability to interact with cellular membranes.

Result of Action

The result of NBD-dodecanoic acid’s action is the illumination of the binding sites of fatty acid and sterol carrier proteins . This allows researchers to visualize these sites and gain insights into how these proteins interact with fatty acids and sterols. This can lead to a better understanding of lipid metabolism and related diseases.

Action Environment

The fluorescence intensity of NBD-dodecanoic acid might be sensitive to environmental factors like pH and ionic strength. These factors could influence the compound’s action, efficacy, and stability. Additionally, its hydrophobic nature can lead to non-specific binding to other cellular components, potentially affecting the interpretation of results.

Properties

IUPAC Name

12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O5/c23-16(24)10-8-6-4-2-1-3-5-7-9-13-19-14-11-12-15(22(25)26)18-17(14)20-27-21-18/h11-12,19H,1-10,13H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOHVKMXKUSZRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376356
Record name 12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96801-39-7
Record name 12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What does the research reveal about the interaction between NBD-dodecanoic acid and pyrene-dodecanoic acid in Langmuir-Blodgett films?

A1: The research investigates interlayer energy transfer between NBD-dodecanoic acid and pyrene-dodecanoic acid within Langmuir-Blodgett films. [] This suggests that the close proximity and specific arrangement of these molecules in the film facilitate energy transfer, a phenomenon relevant for applications like sensing and light-harvesting.

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